molecular formula C6H6O3 B156158 5-Methylfuran-2-carboxylic acid CAS No. 1917-15-3

5-Methylfuran-2-carboxylic acid

Cat. No. B156158
Key on ui cas rn: 1917-15-3
M. Wt: 126.11 g/mol
InChI Key: OVOCLWJUABOAPL-UHFFFAOYSA-N
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Patent
US06586441B2

Procedure details

Following the method of Shapiro et al. (Khim. Geterotsikl. Soedin. 1982, 11, 1463), to a stirred solution of 80.3 g (2.00 mol) sodium hydroxide in 330 ml water at 0-5° C. was added dropwise 18 ml (0.35 mol) bromine. 25 ml (0.25 mol) 5-methyl-2-furfural was then added dropwise over 90 minutes and stirring continued for a further 45 minutes at 0-5° C. The reaction mixture was then extracted with ether and the phases separated. The aqueous phase was acidified to pH 1 with concentrated hydrochloric acid and the resulting precipitate collected by filtration and dried in vacuo to afford 19.1 g (60%) 5-methyl-2-furoic acid as a beige crystalline solid. 1H NMR δ (CDCl3, 250 MHz): 8.00-6.60 (1H, v. br. s), 7.24 (1H, d, J=3.4 Hz), 6.17 (1H, d, J=3.4 Hz), 2,42 (3H, s).
Quantity
80.3 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Name
Quantity
330 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].BrBr.[CH3:5][C:6]1[O:10][C:9]([CH:11]=[O:12])=[CH:8][CH:7]=1>O>[CH3:5][C:6]1[O:10][C:9]([C:11]([OH:1])=[O:12])=[CH:8][CH:7]=1 |f:0.1|

Inputs

Step One
Name
Quantity
80.3 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
18 mL
Type
reactant
Smiles
BrBr
Name
Quantity
330 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
CC1=CC=C(O1)C=O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was then extracted with ether
CUSTOM
Type
CUSTOM
Details
the phases separated
FILTRATION
Type
FILTRATION
Details
the resulting precipitate collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
CC1=CC=C(O1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 19.1 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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